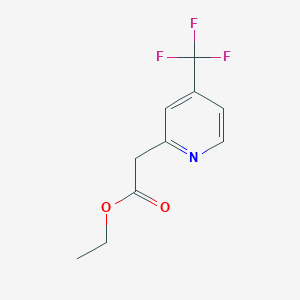

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Description

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 1189770-53-3) is a fluorinated pyridine derivative with a molecular weight of 233.19 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethyl acetate moiety at the 2-position. This compound is widely utilized as a precursor in organic synthesis, particularly in the construction of heterocyclic frameworks. For example, its decarboxylation under reflux conditions enables the formation of pyridin-2-ylmethyl-substituted pyrroles, pyridines, and quinolones, which are prevalent in bioactive molecules and natural product analogs . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-8-5-7(3-4-14-8)10(11,12)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPHNIJIUGQZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101263696 | |

| Record name | Ethyl 4-(trifluoromethyl)-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189770-53-3 | |

| Record name | Ethyl 4-(trifluoromethyl)-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189770-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101263696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)pyridine and ethyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form carboxylic acid derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution, 60°C | 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid | Not reported | |

| Chromium trioxide | Acetic acid, reflux | Oxidized derivatives (e.g., ketones) | Not reported |

Mechanistic Insight :

-

The ester’s α-hydrogen is abstracted, leading to the formation of a carboxylate intermediate, which is protonated to yield the carboxylic acid.

Reduction Reactions

The ester group can be reduced to primary alcohols or other intermediates:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C→RT | 2-(4-(Trifluoromethyl)pyridin-2-yl)ethanol | Not reported | |

| Sodium borohydride | Methanol, RT | Partial reduction intermediates | Not reported |

Notable Feature :

-

LiAlH4 achieves full reduction to the alcohol, while NaBH4 may require additional catalysts for complete conversion.

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | C-3 or C-5 | 3-Bromo-2-(ethoxycarbonylmethyl)-4-(trifluoromethyl)pyridine | Not reported | |

| Nitration (HNO₃/H₂SO₄) | C-3 | Nitro-substituted derivatives | Not reported |

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia | Ethanol, 80°C | 2-Amino-4-(trifluoromethyl)pyridine derivatives | 78–87% |

Key Observation :

-

The trifluoromethyl group directs substitution to the meta position due to its electron-withdrawing effect.

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous HCl | Reflux, 6 hours | 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid | ~85% | |

| NaOH (1M) | Ethanol/water, RT | Sodium salt of the carboxylic acid | Not reported |

Applications :

Cycloaddition and Ring Formation

The compound participates in [3+2] cycloadditions to form heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Toluene, 80°C, 24 hours | 4-(Trifluoromethyl)pyridazine derivatives | 71% |

Mechanism :

-

The diazo compound reacts with the pyridine ring via a dipolar cycloaddition, forming a six-membered heterocyclic product .

Functional Group Interconversion

The ester group can be converted to amides or ketones:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TosOH/EDCI | MeOH, 70°C | Amide derivatives | 19–87% | |

| Grignard reagents | Anhydrous ether, 0°C | Tertiary alcohols | Not reported |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming pyridine byproducts.

-

Light Sensitivity : Prolonged UV exposure leads to radical-mediated degradation.

Scientific Research Applications

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride is a chemical compound with a unique structure that includes an ethyl group, an amino group, and a trifluoromethyl-substituted pyridine. The molecular formula for Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride is , and it has a molecular weight of approximately 233.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it interesting for medicinal chemistry.

General Properties and Reactivity

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride can undergo nucleophilic substitutions due to the amino group present. It may also participate in acylation or alkylation reactions because of the ester functional group's reactivity. The trifluoromethyl group influences the compound's reactivity and stability under different conditions. The reaction of this compound with acids can lead to the formation of various salts, while its interaction with electrophiles can yield more complex derivatives.

Synthesis

The synthesis of ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride can be achieved through several methods. The reaction conditions generally require careful control of temperature and pH to ensure high yields and purity.

Applications

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride has applications in several fields:

- Pharmaceuticals It is used as an intermediate.

- Antimicrobial and anti-inflammatory studies It has shown potential in various biological assays, particularly in antimicrobial and anti-inflammatory studies. Its ability to inhibit certain enzymes related to bacterial virulence has been noted, suggesting its potential as a therapeutic agent against resistant bacterial strains.

- Drug design Studies on the interactions of ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride with biological targets have revealed its potential as an inhibitor for specific enzymes involved in bacterial metabolism. Its unique trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, making it a valuable candidate for further development in drug design.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, as it can influence the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Sodium 2-(5-(Trifluoromethyl)Pyridin-2-Yl)Acetate (CAS: 1956366-39-4)

- Key Differences :

- The trifluoromethyl group is at the pyridine 5-position instead of 3.

- The ethyl ester is replaced by a sodium carboxylate, increasing water solubility.

- Implications :

Ethyl 5-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS: 128072-94-6)

- Key Differences :

- The trifluoromethyl group is at the pyridine 5-position, and the ester is directly attached to the pyridine 2-position.

Ethyl 2-(3-(Trifluoromethyl)Pyridin-2-Yl)Acetate (CAS: 1198170-82-9)

Heterocyclic and Functionalized Derivatives

Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-5-Fluoropyrimidin-4-Yl)Sulfonyl)Acetate (CAS: 1823184-21-9)

- Key Differences :

- Incorporates a pyrimidine ring with chloro and fluoro substituents.

- A sulfonyl group replaces the acetate’s methylene bridge.

- Chloro and fluoro substituents improve metabolic stability but may reduce solubility.

Ethyl 2-{[4-(4-(Difluoromethoxy)Phenyl)Pyrimidin-2-Yl]Thio}Acetate

Pharmacologically Active Analogs

Piperazine-Thiazole Derivatives (e.g., Compound 10d in )

- Key Differences :

- Features a piperazine-thiazole scaffold appended to the pyridine core.

- Molecular weights range from 514.2 to 548.2 g/mol.

- Implications :

Biological Activity

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula : CHFN\O\

Molecular Weight : Approximately 233.19 g/mol

The presence of the trifluoromethyl group at the 4-position of the pyridine ring significantly enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The trifluoromethyl group is known to influence binding affinity due to increased hydrophobic interactions, which can enhance the compound's efficacy against various biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit notable antimicrobial activity. This compound has shown effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated its ability to inhibit bacterial virulence enzymes, suggesting potential applications in treating resistant infections .

Antichlamydial Activity

Studies have highlighted the compound's selectivity against Chlamydia species. The trifluoromethyl group enhances the compound's efficacy, affecting chlamydial inclusion numbers and morphology in infected cells. Preliminary mechanism studies indicate that this compound could serve as a starting point for developing new drugs targeting Chlamydia .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, providing insights into its therapeutic potential:

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Trifluoromethyl Group | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate | Yes | Antimicrobial |

| Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate | Yes | Moderate antibacterial |

| Ethyl 6-chloro-4-(trifluoromethyl)pyridin-2-YL acetate | Yes | Reduced potency compared to this compound |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Esterification and Substitution: Start with 4-(trifluoromethyl)pyridin-2-yl acetic acid and employ esterification using ethanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature (typically 60–80°C) .

- Multi-Component Reactions (MCRs): Adapt protocols from analogous pyridin-2-ylmethyl acetate syntheses. For example, reflux ethyl 2-(pyridin-2-yl)acetate with arylglyoxal monohydrates and heterocyclic ketene aminals in ethanol, leveraging decarboxylation for intermediate formation .

- Catalytic Optimization: Use Pd/C or Cu-mediated coupling for introducing trifluoromethyl groups. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (5–10 mol%) to enhance yields .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy: Confirm structure via ¹H/¹³C NMR, noting characteristic signals: ester carbonyl (~170 ppm in ¹³C NMR), pyridine protons (δ 8.5–9.0 ppm), and trifluoromethyl group (-CF₃, δ -60 to -65 ppm in ¹⁹F NMR) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and analyze using a diffractometer .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

Methodological Answer:

- Thermal Stability: Avoid exposure to open flames or high temperatures (>150°C) due to potential decomposition of the ester group. Conduct DSC/TGA for thermal profiling .

- PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) to mitigate hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electrophilic Substitution: The -CF₃ group is electron-withdrawing, directing electrophiles to the pyridine’s meta position. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity .

- Suzuki-Miyaura Coupling: Activate the pyridine ring via boronate ester formation. Optimize Pd(PPh₃)₄ (5 mol%) and base (K₂CO₃) in toluene/water (3:1) at 90°C for 12–24 hours .

Q. What mechanistic insights explain decarboxylation during synthesis of pyridin-2-ylmethyl intermediates?

Methodological Answer:

- Decarboxylation Pathways: Under reflux conditions (EtOH, 80°C), the ester undergoes keto-enol tautomerization, releasing CO₂. Monitor via in situ IR for CO₂ evolution and isolate intermediates (e.g., Schiff bases) to validate the pathway .

- Catalytic Acceleration: Additives like DBU (1,8-diazabicycloundec-7-ene) lower activation energy by stabilizing enolate intermediates .

Q. How can analytical challenges (e.g., signal splitting in NMR) caused by the trifluoromethyl group be resolved?

Methodological Answer:

- ¹H NMR Simplification: Use deuterated DMSO-d₆ to reduce -CF₃-induced splitting. Alternatively, apply 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- ¹⁹F NMR Optimization: Reference CFCl₃ at 0 ppm. Acquire spectra at 300–400 MHz with relaxation delays ≥2 sec to improve signal-to-noise ratio .

Q. What strategies improve solubility in aqueous media for pharmacokinetic studies?

Methodological Answer:

- Prodrug Design: Synthesize phosphate or glycoside derivatives via ester hydrolysis under mild acidic conditions (pH 4–5). Validate solubility via shake-flask method .

- Micellar Encapsulation: Use PEG-based surfactants (e.g., Tween-80) at 1–5% w/v. Measure critical micelle concentration (CMC) using surface tension assays .

Q. How does the pyridine ring’s substitution pattern affect binding affinity in target protein interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., kinases). Compare binding energies of 4-CF₃ vs. 5-CF₃ analogs to identify optimal positioning .

- SAR Studies: Synthesize analogs with halogens (-Cl, -Br) or methyl groups at the pyridine’s 4-position. Test IC₅₀ values via enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.